Lipophilicity Shift Due to Regioisomeric 3'-Methyl Substitution vs. 4'-Methyl Isomer
The position of the methyl group on the phenyl ketone moiety directly influences the compound's partition coefficient. The 3'-methyl target compound exhibits a higher computed LogP (XLogP3) of 4.23 compared to its 4'-methyl isomer, which has a LogP of 4.2 [1]. This difference, although seemingly small, can result in a quantifiable shift in reverse-phase HPLC retention time and lipid membrane permeability, which is a critical selection factor when optimizing lead compounds for cell-based assays [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 (XLogP3) |
| Comparator Or Baseline | 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898777-62-3). LogP = 4.2 (XLogP3-AA) |
| Quantified Difference | Δ LogP = 0.03 (higher lipophilicity for the 3'-methyl isomer) |
| Conditions | Computed values using XLogP3 algorithm (PubChem/Leyan) |
Why This Matters
This lipophilicity difference provides a concrete basis for selecting the 3'-methyl isomer over the 4'-methyl isomer in SAR studies where increased passive membrane permeability is desired without adding significant molecular bulk.
- [1] PubChem. 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone. PubChem CID 24726600. Computed Properties. Accessed via: https://pubchem.ncbi.nlm.nih.gov/compound/24726600. View Source
